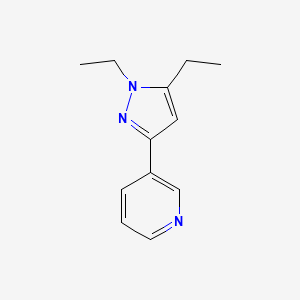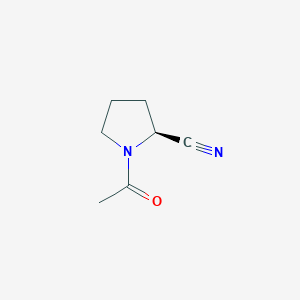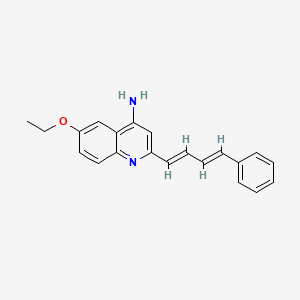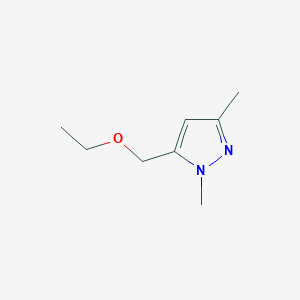
5-Cyano-2-(3-furoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-2-(furan-3-carboxamido)benzoic acid is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a benzoic acid core substituted with a cyano group and a furan ring attached via an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(furan-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-cyanobenzoic acid, which is then reacted with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for 5-Cyano-2-(furan-3-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-2-(furan-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 5-Amino-2-(furan-3-carboxamido)benzoic acid.
Substitution: Halogenated derivatives of the benzoic acid core.
Aplicaciones Científicas De Investigación
5-Cyano-2-(furan-3-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-Cyano-2-(furan-3-carboxamido)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The cyano group and the furan ring are likely involved in binding interactions, which can modulate the activity of the target proteins. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Cyano-4-(furan-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic acid: Similar structure but with a dihydropyridine ring instead of a benzoic acid core.
5-Cyano-2-(furan-2-carboxamido)benzoic acid: Similar structure but with the furan ring attached at a different position.
Uniqueness
5-Cyano-2-(furan-3-carboxamido)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a cyano group and a furan ring provides a versatile platform for further functionalization and exploration in various research fields .
Propiedades
Fórmula molecular |
C13H8N2O4 |
|---|---|
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
5-cyano-2-(furan-3-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H8N2O4/c14-6-8-1-2-11(10(5-8)13(17)18)15-12(16)9-3-4-19-7-9/h1-5,7H,(H,15,16)(H,17,18) |
Clave InChI |
YPQGOFAOISGNFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C(=O)O)NC(=O)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)

![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)



![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)


